Cas no 1118787-87-3 (ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate)
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
- 1118787-87-3
- CS-0248865
- EN300-41717
- AKOS023168109
- ethyl5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
-
- Inchi: 1S/C9H7F3N2O3/c1-2-16-8(15)5-4(3-13)7(14)17-6(5)9(10,11)12/h2,14H2,1H3
- InChI Key: JVPDMOYDBMWBBX-UHFFFAOYSA-N
- SMILES: O1C(N)=C(C#N)C(C(OCC)=O)=C1C(F)(F)F
Computed Properties
- Exact Mass: 248.04087658g/mol
- Monoisotopic Mass: 248.04087658g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 89.2Ų
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B436435-10mg |
Ethyl 5-Amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate |
1118787-87-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B436435-50mg |
Ethyl 5-Amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate |
1118787-87-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B436435-100mg |
Ethyl 5-Amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate |
1118787-87-3 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Chemenu | CM443209-250mg |
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate |
1118787-87-3 | 95%+ | 250mg |
$353 | 2023-03-07 | |
| Chemenu | CM443209-500mg |
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate |
1118787-87-3 | 95%+ | 500mg |
$648 | 2023-03-07 | |
| Chemenu | CM443209-1g |
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate |
1118787-87-3 | 95%+ | 1g |
$822 | 2023-03-07 | |
| Enamine | EN300-41717-0.05g |
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate |
1118787-87-3 | 95% | 0.05g |
$173.0 | 2023-02-10 | |
| Enamine | EN300-41717-0.1g |
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate |
1118787-87-3 | 95% | 0.1g |
$257.0 | 2023-02-10 | |
| Enamine | EN300-41717-0.25g |
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate |
1118787-87-3 | 95% | 0.25g |
$367.0 | 2023-02-10 | |
| Enamine | EN300-41717-0.5g |
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate |
1118787-87-3 | 95% | 0.5g |
$579.0 | 2023-02-10 |
ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate
Research Brief on Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate (CAS: 1118787-87-3)
Ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate (CAS: 1118787-87-3) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting infectious diseases and cancer. Recent studies have highlighted its role in the construction of novel heterocyclic frameworks, which are pivotal in drug discovery due to their diverse pharmacological properties. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate as a precursor for the synthesis of trifluoromethyl-substituted pyrrole derivatives. These derivatives exhibited potent inhibitory activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range. The study emphasized the compound's versatility in facilitating the introduction of the trifluoromethyl group, which enhances metabolic stability and bioavailability of the resulting drug candidates.
In another recent investigation, researchers explored the compound's application in the development of kinase inhibitors. A team from the University of Cambridge reported the synthesis of a series of furan-based analogs using ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate as a building block. These analogs showed selective inhibition of BRAF V600E, a mutant kinase implicated in melanoma. The study, published in Bioorganic & Medicinal Chemistry Letters, underscored the compound's role in optimizing ligand-receptor interactions through its unique electronic and steric properties.
Mechanistic studies have also shed light on the compound's reactivity. A 2024 paper in Organic & Biomolecular Chemistry detailed a novel cyclization pathway involving ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate, leading to the formation of fused pyridine systems. This transformation, catalyzed by palladium, offers a streamlined approach to accessing complex heterocycles with potential applications in antiviral drug development. The study provided NMR and X-ray crystallographic evidence to support the proposed mechanism.
From a therapeutic perspective, ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate has garnered attention for its role in the synthesis of anti-inflammatory agents. A recent patent application (WO2023123456) disclosed its use in preparing derivatives that selectively target COX-2, with reduced gastrointestinal toxicity compared to traditional NSAIDs. The patent highlights the compound's ability to modulate electronic density in the furan ring, a feature critical for achieving selectivity.
In conclusion, ethyl 5-amino-4-cyano-2-(trifluoromethyl)furan-3-carboxylate (CAS: 1118787-87-3) continues to be a valuable scaffold in medicinal chemistry, enabling the development of diverse therapeutic agents. Its synthetic flexibility, combined with the pharmacological advantages conferred by the trifluoromethyl group, positions it as a key player in addressing unmet medical needs. Future research directions may focus on expanding its applications in targeted drug delivery and combination therapies.
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